Benzyl(bis(2-methylphenyl))phenylphosphorane
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Overview
Description
Benzyl(bis(2-methylphenyl))phenylphosphorane: is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a benzyl group and two 2-methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(bis(2-methylphenyl))phenylphosphorane typically involves the reaction of benzyl chloride with bis(2-methylphenyl)phosphine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired phosphorane compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Benzyl(bis(2-methylphenyl))phenylphosphorane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Coordination: The phosphorus atom can coordinate with transition metals, forming complexes that are useful in catalysis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Typical nucleophiles include halides and alkoxides.
Coordination: Transition metals such as palladium and platinum are often used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphoranes.
Coordination: Metal-phosphorane complexes.
Scientific Research Applications
Chemistry: Benzyl(bis(2-methylphenyl))phenylphosphorane is used as a ligand in coordination chemistry, particularly in the formation of metal complexes that serve as catalysts in organic reactions .
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and enzyme mechanisms.
Medicine: Research is ongoing into the potential use of phosphorane derivatives in drug development, particularly for their ability to interact with biological molecules.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism by which Benzyl(bis(2-methylphenyl))phenylphosphorane exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, making it more reactive in catalytic processes. The phosphorus atom in the compound acts as a nucleophile, donating electron density to the metal and stabilizing the complex .
Comparison with Similar Compounds
- Bis(2-methylphenyl)(phenyl)phosphine
- Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide
- Tertiary phosphines with various aryl groups
Uniqueness: Benzyl(bis(2-methylphenyl))phenylphosphorane is unique due to the presence of both benzyl and 2-methylphenyl groups, which provide a distinct steric and electronic environment. This makes it particularly effective in forming stable metal complexes and enhances its utility in catalysis and material science .
Properties
CAS No. |
14479-52-8 |
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Molecular Formula |
C27H26P+ |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
benzyl-bis(2-methylphenyl)-phenylphosphanium |
InChI |
InChI=1S/C27H26P/c1-22-13-9-11-19-26(22)28(25-17-7-4-8-18-25,21-24-15-5-3-6-16-24)27-20-12-10-14-23(27)2/h3-20H,21H2,1-2H3/q+1 |
InChI Key |
GSTZOQQDCFUSOC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1[P+](CC2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4C |
Origin of Product |
United States |
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